8-Methylidene-3,1-benzoxazine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
8-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H2 |
InChI Key |
YSQHZBHKXXTARF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC=C2C1=NC(=O)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,1 Benzoxazine 2,4 Diones: Foundations for 8 Methylidene 3,1 Benzoxazine 2,4 Dione Synthesis
Established Reaction Pathways for the Benzoxazine-2,4-dione Core
The traditional synthesis of the 3,1-benzoxazine-2,4-dione ring system relies on several robust and well-documented chemical transformations.
Acylazide-Isocyanate Cascade Reactions and Curtius Rearrangement
The Curtius rearrangement is a versatile and widely used reaction in organic synthesis where an acyl azide (B81097), typically derived from a carboxylic acid, undergoes thermal decomposition to yield an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles. nih.govwikipedia.org In the context of 3,1-benzoxazine-2,4-dione synthesis, an intramolecular cyclization of an isocyanate derived from a salicylic (B10762653) acid derivative is a key step.
A prominent example of this pathway involves the reaction of phthalic anhydrides with trimethylsilyl (B98337) azide (TMSA). researchgate.nettandfonline.com This process is believed to proceed through an acylazide-isocyanate cascade. The reaction mechanism involves the formation of an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate. researchgate.net This intermediate subsequently cyclizes to form the benzoxazine-2,4-dione ring system. researchgate.net Research has indicated that this rearrangement is a concerted process, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org The versatility of the Curtius rearrangement allows for its application in the synthesis of a wide array of natural products and medicinal agents. nih.govnih.gov
Condensation and Cyclization Protocols (e.g., from Anthranilic Acid Derivatives, Salicylamides)
Condensation and cyclization reactions provide a direct route to the benzoxazine-2,4-dione core from readily available starting materials such as anthranilic acids and salicylamides. The first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones, a related structure, was reported from the reaction of anthranilic acids with aroyl chlorides. mdpi.com For the 2,4-dione system, derivatives of anthranilic acid can be cyclized using various carbonylating agents. tandfonline.com
Salicylamides are particularly common precursors. google.com They can be reacted with reagents like ethyl chloroformate in the presence of a base to facilitate cyclization. google.comclockss.org For example, one method involves reacting a salicylamide (B354443) with a lower alkyl ester of chloroformic acid in an aqueous basic medium (pH > 8) at moderate temperatures (20 to 70 °C). google.com This approach has been shown to be effective for commercial-scale preparation, yielding a solid crystalline product. google.com Another procedure describes the reaction of salicylamide with ethyl chloroformate in pyridine (B92270), initially with cooling and then by heating, to form the dione (B5365651). google.com The direct amidation of synthesized 1,3-benzodioxin-4-ones with primary amines also yields salicylamides, which are precursors for further cyclization. nih.gov
Phosgenation and Analogous Carbonylative Approaches
The introduction of the two carbonyl functionalities of the 3,1-benzoxazine-2,4-dione ring can be achieved through the use of phosgene (B1210022) or its safer, solid analogues like triphosgene (B27547). researchgate.netgoogle.com These methods typically employ salicylamide or its derivatives as the starting material. The reaction of salicylamide with phosgene in pyridine or dilute sodium hydroxide (B78521) solution has been reported to produce the dione, albeit alongside byproducts. google.com
A more convenient and higher-yielding approach utilizes triphosgene for the cyclization of anacardic acids (long-chain substituted salicylic acids) to form 3-aryl-1,3-benzoxazine-2,4-diones. researchgate.net A patented method describes the synthesis of benzo[e] researchgate.netnih.govoxazine-2,4-dione by reacting 2-hydroxybenzamide (salicylamide) with phosgene in water using a pyridine catalyst, which is noted for its high yield and environmental advantages. google.com
Advanced and Sustainable Synthetic Strategies Applicable to Benzoxazine-2,4-dione Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles have been applied to the synthesis of the benzoxazine-2,4-dione scaffold, leading to advanced strategies that offer significant improvements over traditional approaches.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov The synthesis of 3,1-benzoxazine-2,4-diones from phthalic anhydride (B1165640) derivatives and trimethylsilyl azide (TMSA) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. tandfonline.com
Under solvent-free conditions, the reaction time can be reduced from 17 hours with conventional heating in THF to just 8 minutes in a microwave reactor. tandfonline.com This eco-friendly approach not only accelerates the reaction but also simplifies the work-up procedure, often yielding products of high purity without the need for further purification. tandfonline.com In some cases, microwave irradiation can provide access to products or regioisomers that are not obtainable through conventional heating methods. tandfonline.com
| Starting Material (Phthalic Anhydride Derivative) | Method | Time | Yield (%) |
|---|---|---|---|
| Phthalic anhydride | Conventional Heating (Reflux in THF) | 17 h | 70 |
| Microwave (120°C, Solvent-Free) | 8 min | 90 | |
| 3-Nitrophthalic anhydride | Conventional Heating (Reflux in THF) | 17 h | 30 |
| Microwave (120°C, Solvent-Free) | 8 min | 75 | |
| 4-Nitrophthalic anhydride | Conventional Heating (Reflux in THF) | 17 h | 80 |
| Microwave (120°C, Solvent-Free) | 8 min | 85 |
Catalyst-Driven Transformations (e.g., Copper-Catalyzed N-Alkyl Formamide Activation)
Catalyst-driven reactions represent a frontier in synthetic chemistry, offering novel pathways with high efficiency and selectivity. Copper catalysis, in particular, has proven effective for constructing N-heterocycles. nih.govrsc.orgresearchgate.net A notable advanced strategy for synthesizing 3,1-benzoxazine-2,4-dione derivatives involves a copper-catalyzed tandem oxidative coupling that activates N-alkyl formamides. researchgate.net
This protocol facilitates the construction of both the C–N and C–O bonds required for the heterocyclic ring in a single operation. researchgate.net The reaction proceeds without the need for toxic reagents like phosgene or its derivatives. researchgate.net This method demonstrates the synthesis of various 3-alkyl-1,3-benzoxazine-2,4-dione derivatives, showcasing its utility and potential for creating substituted scaffolds. researchgate.net Other copper-catalyzed methods include the domino reaction of arylmethanamines with 2-iodobenzoic acids under aerobic conditions. mdpi.comnih.gov
| Salicylic Acid Derivative | N-Alkyl Formamide | Product (3-Alkyl-1,3-benzoxazine-2,4-dione) | Yield (%) |
|---|---|---|---|
| Salicylic acid | N-methylformamide | 3-Methyl-1,3-benzoxazine-2,4-dione | 86 |
| Salicylic acid | N-ethylformamide | 3-Ethyl-1,3-benzoxazine-2,4-dione | 82 |
| Salicylic acid | N-propylformamide | 3-Propyl-1,3-benzoxazine-2,4-dione | 80 |
| 5-Bromosalicylic acid | N-methylformamide | 6-Bromo-3-methyl-1,3-benzoxazine-2,4-dione | 81 |
| 3,5-Dichlorosalicylic acid | N-methylformamide | 6,8-Dichloro-3-methyl-1,3-benzoxazine-2,4-dione | 75 |
Strategies for Introducing Methylidene and Other Alkylidene Substitutions
The introduction of a methylidene group onto the 8-position of the 3,1-benzoxazine-2,4-dione ring system is a synthetic challenge that can be approached through two primary strategies: the design of a precursor that already contains the exocyclic double bond or a functional group that can be readily converted to it, or the post-synthetic modification of a pre-formed 8-substituted 3,1-benzoxazine-2,4-dione.
Precursor Design for Exocyclic Double Bonds
The synthesis of 8-methylidene-3,1-benzoxazine-2,4-dione via a precursor-based approach would involve the formation of the heterocyclic ring from a starting material that already possesses the 8-methylidene moiety or a suitable precursor group. A plausible starting material for such a synthesis would be 2-amino-3-methylidenebenzoic acid or a protected derivative. The challenge lies in the synthesis and stability of this substituted anthranilic acid, as the exocyclic double bond may be prone to polymerization or rearrangement under the conditions required for the subsequent cyclization to the benzoxazinedione ring.
While direct examples for the 8-methylidene derivative are not prevalent in the literature, the synthesis of related structures with exocyclic double bonds, such as 4-methylene-1,3-benzoxazine-2-one derivatives, has been reported. researchgate.net These syntheses often involve specific cyclization reactions that are compatible with the alkene functionality. researchgate.net The successful synthesis of these related compounds suggests that a precursor-based approach, while potentially challenging, is a viable strategy.
Post-Synthetic Modification Approaches
A more common and often more practical approach involves the introduction of the methylidene group after the formation of the 3,1-benzoxazine-2,4-dione core. This strategy relies on the synthesis of a stable, 8-substituted precursor that can be converted to the desired 8-methylidene derivative in a final step. A key precursor for this approach is 8-(bromomethyl)-3,1-benzoxazine-2,4-dione. The synthesis of this bromo-derivative would likely start from 2-amino-3-methylbenzoic acid, which can be brominated at the methyl group using standard radical bromination conditions (e.g., N-bromosuccinimide and a radical initiator) either before or after the formation of the benzoxazinedione ring. The commercial availability of "8-bromomethylbenzoxazine-2,4-dione" suggests its viability as a synthetic intermediate. sigmaaldrich.com
Once the 8-(bromomethyl) derivative is obtained, it can be converted to the 8-methylidene compound via an elimination reaction. This is typically achieved by treatment with a non-nucleophilic base. The choice of base and reaction conditions is crucial to favor elimination over substitution and to avoid potential side reactions with the dione functionality of the heterocyclic ring.
The following table outlines a proposed post-synthetic modification approach for the synthesis of this compound.
| Precursor | Reagents and Conditions | Intermediate/Product | Notes |
| 8-methyl-3,1-benzoxazine-2,4-dione | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), CCl4, heat or light | 8-(bromomethyl)-3,1-benzoxazine-2,4-dione | Standard conditions for benzylic bromination. |
| 8-(bromomethyl)-3,1-benzoxazine-2,4-dione | Non-nucleophilic base (e.g., DBU, t-BuOK), Anhydrous solvent (e.g., THF, Dichloromethane) | This compound | Elimination reaction to form the exocyclic double bond. |
This post-synthetic modification strategy offers a potentially more reliable route to the target compound, as it avoids the handling of potentially unstable precursors and allows for the use of well-established chemical transformations on the stable 3,1-benzoxazine-2,4-dione scaffold. The successful application of C-H bond functionalization to introduce a handle for further transformations in complex molecules supports the feasibility of such late-stage modifications. nih.govacs.org
Mechanistic Organic Chemistry and Reactivity Profiles of 3,1 Benzoxazine 2,4 Diones
Ring-Opening and Recyclization Pathways
The 3,1-benzoxazine-2,4-dione ring system is susceptible to ring-opening reactions, a characteristic that is fundamental to its utility in synthesis and polymerization. The six-membered heterocyclic ring possesses inherent ring strain due to the presence of two heteroatoms (N and O), which facilitates ring-opening under specific conditions. kpi.ua
Nucleophilic attack is a primary pathway for the ring-opening of related structures like isatoic anhydride (B1165640) (1H-3,1-benzoxazine-2,4-dione). researchgate.net This reaction is characteristic of the heterocyclic ring's chemistry and is a key step in its functionalization. researchgate.net Similarly, the oxazine (B8389632) rings in typical benzoxazines can be opened via hydrolysis with acids like HCl, forming stable 2-(aminomethyl) phenolic derivative intermediates. mdpi.com These intermediates can then be used in subsequent reactions to form new benzoxazine (B1645224) structures, demonstrating a recyclization pathway. mdpi.com
Thermally induced ring-opening polymerization is another significant pathway, typically occurring at elevated temperatures (often above 220 °C) without the need for a catalyst. mdpi.comresearchgate.net This process transforms benzoxazine monomers into high-performance polybenzoxazines. kpi.ua The polymerization can also be initiated cationically, which allows the reaction to proceed at much lower temperatures, even at room temperature with certain initiators. kpi.uamdpi.com Two primary pathways are considered in the cationic ring-opening polymerization (ROP) mechanism: a Type I pathway yielding a phenoxy product is favored in the initial stages, which can later interconvert to the more stable Type II phenolic product. nih.gov
| Condition | Pathway | Intermediate/Product | Reference |
| Acid (e.g., HCl) | Hydrolysis | 2-(aminomethyl) phenolic derivatives | mdpi.com |
| High Temperature (>220°C) | Thermal Ring-Opening Polymerization | Polybenzoxazine | mdpi.comresearchgate.net |
| Cationic Initiators | Cationic Ring-Opening Polymerization | Phenoxy and phenolic polymer structures | kpi.uanih.gov |
| Nucleophiles | Nucleophilic Attack | Ring-opened functionalized products | researchgate.net |
Nucleophilic and Electrophilic Reactivities of the Dione (B5365651) System
The dione system within the 3,1-benzoxazine-2,4-dione structure features electrophilic centers that are susceptible to nucleophilic attack. The reactivity of the parent compound, isatoic anhydride, is largely governed by the chemistry of its heterocyclic ring, with nucleophilic attack being a characteristic reaction that leads to ring opening and functionalization. researchgate.net The electrophilic sulfur atom in the related sulfenic acid is readily attacked by various nucleophiles, including carbanions, amines, and thiols. nih.gov This principle extends to the carbonyl carbons in the dione system of benzoxazinediones, which serve as the primary sites for nucleophilic addition.
The aromatic portion of the benzoxazine ring system can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. libretexts.org This reaction proceeds through a two-step addition-elimination mechanism, where the initial addition of the nucleophile to the aromatic ring is the rate-limiting step. libretexts.orgmdpi.com
Conversely, the system also exhibits nucleophilic character. The nitrogen and oxygen heteroatoms can act as nucleophilic sites. Furthermore, π-activation of alkyne substituents on related heterocyclic systems can initiate intramolecular nucleophilic attack from an ester oxygen, leading to cyclization. beilstein-journals.org The reactivity of these systems is highly dependent on the nature of the attacking species and the specific reaction conditions. For instance, in studies of 1,2,3-triazines, the site of nucleophilic attack (C-4 vs. C-6 position) was found to be highly dependent on the nucleophile itself, with alkoxides showing high selectivity for one position and thiophenoxide for another. nih.gov
Investigation of Intramolecular Rearrangements
Intramolecular rearrangements are a key feature of the reactivity of related heterocyclic systems. One notable example is the rearrangement of 4-imino-4H-3,1-benzoxazines into 4-quinazolinones. acs.org This transformation proceeds via amidine carboxamide intermediates, showcasing a complex intramolecular cyclization and rearrangement pathway. While not a direct study of the dione system, this reaction highlights the potential for the core benzoxazine structure to undergo significant skeletal reorganization under specific chemical conditions. Such rearrangements are crucial in the synthesis of diverse heterocyclic compounds.
Kinetic Studies of Decomposition and Stability
The decomposition process itself involves the cleavage of chemical bonds, which can be initiated by a radical mechanism at high temperatures. dntb.gov.ua Analysis of the evolved gaseous products using techniques like TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) reveals the nature of the fragments released during decomposition, providing insight into the degradation mechanism. researchgate.netdntb.gov.ua
| Kinetic Model | Purpose | Derived Parameters |
| Kissinger, Flynn-Wall-Ozawa (FWO), Friedman | Isoconversional (Model-Free) analysis of thermal decomposition | Activation Energy (Ea) as a function of conversion |
| Coats-Redfern | Model-Fitting analysis of thermal decomposition | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Order |
Control of Regioselectivity in Derivatization Reactions
Controlling regioselectivity—the ability to functionalize a specific position on a molecule—is a central challenge in synthetic chemistry. For benzoxazine-dione systems, derivatization can occur on the aromatic ring. Strategies for achieving regioselectivity often involve directing groups or specialized catalysts.
One powerful technique is the direct C-H functionalization, which avoids the need for pre-functionalized substrates. Palladium-catalyzed intramolecular C-H activation has been used to access related 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com Similarly, regioselective Ir-catalyzed C–H borylation has been demonstrated on the related 2,1,3-benzothiadiazole (BTD) structure, providing versatile borylated intermediates that can be further functionalized at specific sites (C4, C5, C6, and C7). nih.gov The choice of catalyst and directing group is crucial for controlling which C-H bond is activated.
Another approach involves the generation of highly reactive intermediates like arynes. The regioselectivity of trapping these intermediates with nucleophiles can often be predicted by the Aryne Distortion Model, which posits that attack occurs at the more linear (less distorted) carbon of the strained triple bond. nih.gov
Evaluation of Benzoxazine Formation Mechanisms through Reaction Intermediates
The formation of the benzoxazine ring is a critical step in preparing the corresponding monomers for polymerization. nih.govacs.org A common synthetic route is a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. acs.orgresearchgate.net Understanding the mechanism of this reaction is vital for optimizing the synthesis and improving the properties of the final resins. nih.govacs.org
Advanced analytical techniques, particularly coupling electrospray ionization mass spectrometry (ESI-MS) with infrared multiple photon dissociation (IRMPD) spectroscopy, have allowed for the direct observation and characterization of reaction intermediates. acs.orgresearchgate.net These studies have provided unambiguous evidence for an iminium-based mechanism. nih.gov The mechanism involves the formation of key intermediates, such as N-hydroxymethyl amine and iminium ions, which then react further. acs.org The direct identification of four distinct reaction intermediates has confirmed this pathway and ruled out others. nih.govresearchgate.net The mechanism is also indirectly supported by the observation of side products that are relevant to the subsequent polymerization step. acs.org
Design and Synthesis of Functionalized Benzoxazine 2,4 Dione Derivatives
Substitution Patterns on the Benzene (B151609) Moiety (e.g., Halogenation, Methyl Groups)
Modification of the benzene ring of the benzoxazine-2,4-dione scaffold is a key strategy to modulate the electronic and steric properties of the molecule. Halogenation and the introduction of methyl groups are common modifications that have been explored.
A notable example is the synthesis of 6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This compound is prepared from 5-chloro-2-[(ethoxycarbonyl)amino]-3-methylbenzoic acid. wikipedia.org The synthesis involves heating the starting material in toluene (B28343) with phosphorus tribromide. wikipedia.org The resulting product can be isolated with high purity after filtration and washing. wikipedia.org This process demonstrates a practical method for introducing both a halogen and a methyl group onto the benzoxazinedione ring. wikipedia.org
The following table summarizes the key details of this synthesis:
| Starting Material | Reagents | Solvent | Product | Purity |
| 5-chloro-2-[(ethoxycarbonyl)amino]-3-methylbenzoic acid | Phosphorus tribromide | Toluene | 6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | ~97% |
Data derived from a patented synthesis process. wikipedia.org
The presence of these substituents can significantly influence the reactivity of the benzoxazinedione ring and the biological activity of the resulting derivatives. For instance, halogen atoms can serve as handles for further functionalization through cross-coupling reactions, while methyl groups can impact the compound's solubility and metabolic stability.
N-Substitution Strategies and Their Impact on Chemical Behavior
The nitrogen atom at the 3-position of the benzoxazine-2,4-dione ring is a prime site for substitution, offering a straightforward approach to introduce a wide variety of functional groups. These N-substituents can profoundly affect the compound's chemical and physical properties, including solubility, stability, and intermolecular interactions.
One common strategy involves the alkylation or arylation of the N-H group. For example, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives with substituents on both the benzoxazine (B1645224) and benzyl (B1604629) moieties have been synthesized. nsysu.edu.tw These compounds were prepared to investigate their antimycobacterial activity. nsysu.edu.tw The study found that the N-benzyl group plays a crucial role in the biological activity of these molecules. nsysu.edu.tw
Another approach involves the reaction of salicylamides with ethyl chloroformate to yield N-substituted benzoxazine-2,4-diones. nih.gov This method has been used to prepare compounds like 6-chloro-3-methyl-1,3-benzoxazine-2,4-dione. nih.gov The choice of the N-substituent is critical, as it can influence the compound's pharmacological profile.
The impact of N-substitution is further highlighted by the synthesis of N-substituted isatoic anhydrides from 2-chloro- or 2-nitrobenzoic acids. raco.cat These methods provide access to a diverse library of N-functionalized benzoxazine-2,4-diones, which are valuable intermediates for the synthesis of other heterocyclic systems. raco.cat
Synthesis of Polyheterocyclic Systems Incorporating the Benzoxazine-2,4-dione Motif (e.g., Isoxazolinyl-1,2,3-triazolyl-benzoxazin-3-one Derivatives)
The benzoxazine-2,4-dione scaffold can be integrated into more complex polyheterocyclic systems, leading to molecules with unique three-dimensional structures and potentially enhanced biological activities. A notable example is the synthesis of isoxazolinyl-1,2,3-triazolyl- nih.govthieme-connect.de-benzoxazin-3-one derivatives. nih.govacs.orgacs.org
This synthesis is achieved through a double 1,3-dipolar cycloaddition reaction, a "click chemistry" approach, starting from nih.govthieme-connect.de-benzoxazin-3-ones. nih.govacs.org The process involves two key steps. First, a 1,3-dipolar cycloaddition between a propargylic moiety attached to the benzoxazin-3-one (B8392483) and an allylic azide (B81097) forms the 1,2,3-triazole ring. acs.org The second cycloaddition involves the allylic part of the newly formed triazole and an oxime, which generates the isoxazoline (B3343090) ring. acs.org This method allows for the combination of three distinct heterocyclic moieties: nih.govthieme-connect.de-benzoxazin-3-one, 1,2,3-triazole, and isoxazoline. acs.org The resulting polyheterocyclic compounds have been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT-135, and IR. acs.orgacs.org
The synthesis of these complex molecules highlights the utility of the benzoxazine core as a building block for creating diverse and intricate chemical structures with potential applications in medicinal chemistry. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of Benzoxazine 2,4 Diones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 8-methylidene-3,1-benzoxazine-2,4-dione.
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their proximity to one another, and the connectivity of the molecule. For this compound, one would expect to see distinct signals for the vinyl protons of the methylidene group, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the oxazine (B8389632) ring. The splitting patterns (multiplicity) of these signals would help to establish the substitution pattern on the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the dione (B5365651) functionality, the sp² hybridized carbons of the aromatic ring and the methylidene group, and the carbons of the oxazine ring. The chemical shifts of these signals are indicative of their electronic environment.
While specific data for the title compound is not available, studies on related benzoxazine (B1645224) monomers have utilized ¹H and ¹³C NMR to confirm their structures. mdpi.com
Mass Spectrometry Techniques (e.g., HRMS-ESI, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (molecular formula: C₉H₅NO₃), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. While experimental data for this specific compound is not available, predicted mass spectrometry data for the closely related compound, 8-methyl-3,1-benzoxazine-2,4-dione (C₉H₇NO₃), is available and provides an example of the expected data. uni.lu
Predicted Mass Spectrometry Data for 8-Methyl-3,1-benzoxazine-2,4-dione
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]⁺ | 178.04987 |
| [M+Na]⁺ | 200.03181 |
| [M-H]⁻ | 176.03531 |
| [M+NH₄]⁺ | 195.07641 |
| [M+K]⁺ | 216.00575 |
Note: This data is for 8-methyl-3,1-benzoxazine-2,4-dione and is intended to be illustrative of the type of data obtained from mass spectrometry. uni.lu
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate the compound from a mixture and subsequently provide mass spectral data for identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups.
Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3200-3100 |
| C=O stretch (anhydride) | 1800-1740 and 1740-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C=CH₂ stretch (vinyl) | ~1650 |
The presence and precise location of these bands would provide strong evidence for the proposed structure. The characterization of various benzoxazine monomers and polymers frequently relies on FTIR to confirm the presence of the oxazine ring and other functional groups. nih.gov
X-ray Crystallography for Definitive Solid-State Structures
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is considered the gold standard for structural determination as it can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. While no crystallographic data for the title compound is available, a study on the isomeric compound, 1-methyl-4H-3,1-benzoxazine-2,4(1H)dione, revealed a dimeric structure in the solid state held together by π-stacking interactions. nih.gov This suggests that intermolecular forces play a significant role in the solid-state packing of these types of molecules.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the calculated theoretical values based on the proposed molecular formula.
For this compound (C₉H₅NO₃), the theoretical elemental composition would be:
Carbon (C): 62.43%
Hydrogen (H): 2.91%
Nitrogen (N): 8.09%
Oxygen (O): 26.57%
Computational Chemistry and Molecular Modeling for Benzoxazine 2,4 Diones
Molecular Docking for Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between benzoxazine-2,4-dione derivatives and their biological targets.
Although specific molecular docking studies on 8-Methylidene-3,1-benzoxazine-2,4-dione are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into the potential interactions of this scaffold. For instance, docking studies on 1,4-benzoxazin-3(4H)-one derivatives have been conducted to explore their antimicrobial potential by targeting enzymes like E. coli DNA gyrase. google.com In one such study, derivatives were shown to bind effectively within the GyrB active site, with the binding affinity influenced by the nature of the substituents. google.com
Similarly, isatin (B1672199) sulfonamide hybrids, which share structural similarities with the benzoxazine-2,4-dione core, have been docked against epidermal growth factor receptors (EGFRs) to confirm their inhibitory mechanism. nih.gov The docking scores and binding interactions from these studies on related compounds can be used to hypothesize the potential binding modes of this compound with various protein targets. The presence of the exocyclic double bond in the 8-methylidene group could introduce unique steric and electronic features that may influence its binding affinity and selectivity.
Table 1: Representative Docking Studies of Benzoxazine-related Scaffolds
| Compound Class | Target Protein | Key Findings |
| 2H-benzo[b] Current time information in Edmonton, CA.nih.govoxazin-3(4H)-one derivatives | E. coli DNA gyrase | Compound 4d exhibited the strongest binding affinity, highlighting key interactions with active site residues. google.com |
| Isatin sulfonamide derivatives | Epidermal Growth Factor Receptors (EGFRs) | Compounds 3a, 4b, and 4c showed promising interactions, suggesting a potential anti-cancer mechanism. nih.gov |
| 1,4-benzoxazinone-hydrazone derivatives | Menaquinone-B enzyme | Structural similarities and docking results suggest inhibition of this enzyme as a potential mechanism of antimycobacterial activity. nih.gov |
Molecular Dynamics Simulations for Conformational and Binding Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-macromolecule complex over time. This technique complements molecular docking by offering a more realistic representation of the system's behavior in a simulated physiological environment.
While specific MD simulation data for this compound is scarce, studies on related benzoxazinone (B8607429) derivatives have demonstrated the utility of this approach. For example, MD simulations of 1,4-benzoxazinone derivatives targeting the menaquinone-B enzyme in Mycobacterium tuberculosis have been used to validate docking results and assess the stability of the predicted binding poses. nih.gov These simulations can reveal crucial information about the flexibility of the ligand and the protein's active site, as well as the role of water molecules in mediating interactions.
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., AM1 Approximation, NBO Charges)
Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy. Methods such as the AM1 (Austin Model 1) approximation and Natural Bond Orbital (NBO) analysis can provide valuable data on charge distribution, orbital energies, and bond strengths.
A theoretical study on isatoic anhydride (B1165640) (1H-3,1-benzoxazine-2,4-dione) and its substituted derivatives utilized the Quantum Theory of Atoms in Molecules (QTAIM) to analyze their reactivity. researchgate.net This study revealed that the C2 and C4 positions of the heterocyclic ring are the most susceptible to nucleophilic attack, a finding that is consistent with experimental observations. researchgate.net The introduction of substituents on the benzene (B151609) ring was shown to modulate the reactivity of these positions. researchgate.net
For this compound, quantum chemical calculations could elucidate the electronic influence of the 8-methylidene group on the benzoxazine-2,4-dione core. For instance, NBO analysis could quantify the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. The AM1 method, a semi-empirical approach, could be used to efficiently calculate the heat of formation and other thermodynamic properties, providing insights into the compound's stability.
Table 2: Theoretical Reactivity Descriptors for Isatoic Anhydride
| Atomic Site | Reactivity Prediction | Theoretical Basis |
| C2 | Susceptible to nucleophilic attack | QTAIM analysis researchgate.net |
| C4 | Susceptible to nucleophilic attack | QTAIM analysis researchgate.net |
| N1 | Potential site for electrophilic attack | General reactivity of amides researchgate.net |
In Silico Prediction of Structure-Activity Relationships (SAR)
In silico prediction of structure-activity relationships (SAR) involves the use of computational models to correlate the chemical structure of a compound with its biological activity. This approach is crucial for optimizing lead compounds and designing new molecules with improved therapeutic properties.
Mechanistic Exploration of Biological Activities for Benzoxazine 2,4 Dione Derivatives
Enzymatic Inhibition Mechanisms
Benzoxazine-2,4-dione derivatives have demonstrated the ability to inhibit a range of enzymes implicated in various disease pathways. The following sections explore their mechanisms of action against specific enzyme targets.
Kinase Inhibition (e.g., MEK1/2, CDK9)
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain benzoxazine-2,4-dione derivatives have emerged as potent kinase inhibitors.
A series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed as allosteric inhibitors of MEK1, a key component of the Ras/Raf/MEK/ERK signaling pathway. nih.gov By replacing the double bond in a known MEK inhibitor scaffold with an amide bond, researchers developed compounds with significant inhibitory activity. nih.gov Notably, two derivatives, compounds 9k and 9m , exhibited nanomolar bioactivities with IC50 values of 55 nM and 60 nM, respectively. nih.gov Molecular dynamics simulations predicted that these compounds bind to the allosteric site of MEK1, consistent with other known allosteric MEK1/2 inhibitors. nih.gov
In the realm of transcriptional regulation, Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme that facilitates gene expression. nih.gov Inhibition of CDK9 is a promising therapeutic strategy for cancers that are dependent on the transcription of oncogenes. nih.gov While specific 8-methylidene derivatives were not identified, the broader class of benzoxazine (B1645224) derivatives has been investigated for CDK9 inhibition, highlighting the potential of this scaffold to target this important kinase. nih.gov
Table 1: Kinase Inhibition by Benzoxazine-2,4-dione Derivatives
| Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 9k | MEK1 | 55 nM | nih.gov |
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates, are important therapeutic agents for managing type 2 diabetes. The benzoxazine scaffold has been explored for its potential in this area.
While no data exists for 8-methylidene-3,1-benzoxazine-2,4-dione, studies on other benzoxazine derivatives have shown promise. For instance, pyrano[2,3-b]chromone derivatives have been identified as dual inhibitors of both α-glucosidase and α-amylase. nih.gov One potent compound from this class, a 4-methoxy derivative (5d ), was found to be 30.4 times more potent than the standard drug acarbose (B1664774) against α-glucosidase and 6.1 times more potent against α-amylase. nih.gov Similarly, synthesized 3,3-di(indolyl)indolin-2-ones demonstrated greater α-glucosidase inhibition and lower α-amylase inhibition compared to acarbose, which could potentially reduce gastrointestinal side effects. nih.gov
Other Enzyme Targets (e.g., IMPDH, Aldose Reductase, COX-2, Pancreatic Lipase, PDE3A)
The versatility of the benzoxazine scaffold extends to the inhibition of several other therapeutically relevant enzymes.
Aldose Reductase: This enzyme is a key player in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.gov While specific data for this compound is unavailable, a natural product, 7-(3-hydroxypropyl)-3-methyl-8-β-O-d-glucoside-2H-chromen-2-one (1) , has shown better inhibitory activity against aldose reductase (AKR1B1) with an IC50 value of 2.095 µM compared to the standard, sorbinil (B39211) (IC50 = 3.14 µM). nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and a target for anti-inflammatory drugs. acs.orgnih.gov Certain 1,3-dihydro-2H-indolin-2-one derivatives have shown good COX-2 inhibitory activities, with compounds 4e , 9h , and 9i exhibiting IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively. nih.gov
Pancreatic Lipase: Inhibition of pancreatic lipase, a key enzyme in fat digestion, is a strategy for the treatment of obesity. nih.govnih.gov While direct inhibition by a benzoxazine-2,4-dione is not reported in the provided results, various natural products, including triterpenoid (B12794562) saponins, have demonstrated inhibitory activity against this enzyme. nih.gov For example, silphioside F (2) , copteroside B (3) , hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester (4) , and gypsogenin 3-O-beta-D-glucuronopyranoside (5) showed IC50 values of 0.22, 0.25, 0.26, and 0.29 mM, respectively. nih.gov
IMPDH and PDE3A: There is no specific information in the provided search results regarding the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) or Phosphodiesterase 3A (PDE3A) by this compound or its close derivatives.
Receptor Modulatory Mechanisms
In addition to enzyme inhibition, benzoxazine-2,4-dione derivatives have been shown to modulate the function of various G-protein coupled receptors (GPCRs), which are important drug targets.
Serotonin (B10506) Receptor Binding and Functional Modulation (5-HT1A, 5-HT2A, 5-HT7)
Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for the treatment of neuropsychiatric disorders.
While specific data for this compound is lacking, the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione , is described as an analog of 5-HT7 receptor ligands and has shown activity against both 5-HT2A and 5-HT7 receptors in vitro. biosynth.com The modulation of the 5-HT2A receptor by serotonin and other agonists has been studied, revealing complex biphasic responses that can be blocked by selective antagonists. nih.govnih.gov Furthermore, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent antagonists of the 5-HT3 receptor. nih.gov
Cannabinoid Receptor (CB2) Agonism
The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a promising target for anti-inflammatory and analgesic therapies without the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov
The benzoxazine scaffold has been identified as a versatile chemotype for the design of CB2 receptor agonists. uniba.it Synthetic cannabinoid agonists that bind to the CB2 receptor have been shown to inhibit tumor growth and metastasis in breast cancer models. nih.gov A potent and selective synthetic agonist for the CB2 receptor, CB2 receptor agonist 2 , has a reported Ki of 8.5 nM. medchemexpress.com
Table 2: Receptor Modulation by Benzoxazine Derivatives and Related Compounds
| Compound/Derivative Class | Target Receptor | Activity | Reference |
|---|---|---|---|
| 2H-1,3-Benzoxazine-2,4(3H)-dione | 5-HT2A, 5-HT7 | In vitro activity | biosynth.com |
| 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides | 5-HT3 | Antagonist | nih.gov |
| Benzoxazine Derivatives | CB2 | Agonist | uniba.it |
GABA Receptor Interactions
Derivatives of the 3,1-benzoxazine-2,4-dione scaffold have been investigated for their potential to modulate the activity of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The interaction of these compounds with GABA-A receptors is of particular interest due to the therapeutic potential of GABAergic modulation in conditions such as anxiety, sleep disorders, and epilepsy.
The mechanism of action for many positive allosteric modulators (PAMs) of GABA-A receptors, such as benzodiazepines, involves binding to a site distinct from the GABA binding site, typically at the interface between the α and γ subunits. nih.gov This binding enhances the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. nih.gov Conversely, negative allosteric modulators (NAMs) can bind to the same site and decrease the receptor's response to GABA. nih.gov
While direct studies on this compound are limited, research on structurally related benzoxazine derivatives suggests they may act as modulators of GABA-A receptors. nih.govnih.gov The specific effect, whether potentiation or inhibition, would depend on the precise chemical structure of the derivative and its interaction with the allosteric binding sites on the receptor complex. The nature of the substituents on the benzoxazine ring system plays a crucial role in determining the affinity and efficacy of the compound at the receptor.
Table 1: Putative Interactions of Benzoxazine-2,4-dione Derivatives with GABA-A Receptors
| Compound Type | Potential Mechanism of Action | Anticipated Effect on GABA-A Receptor |
| Benzodiazepine-like Benzoxazine Derivatives | Allosteric modulation at the α/γ subunit interface | Potentiation of GABA-induced chloride current |
| Novel Benzoxazine Derivatives | Interaction with alternative allosteric sites (e.g., α+β− interface) | Modulation of GABAergic neurotransmission |
Antiviral Action Mechanisms (e.g., against Hepatitis C Virus, Enterovirus 71)
The antiviral properties of benzoxazine-2,4-dione derivatives have been a subject of significant research, with promising activity observed against various viruses, including Hepatitis C Virus (HCV) and Enterovirus 71 (EV71).
Hepatitis C Virus (HCV):
The HCV NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication and a key target for antiviral drug development. medchemexpress.comnih.gov Non-nucleoside inhibitors (NNIs) of NS5B polymerase are a class of antiviral agents that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its catalytic activity. nih.gov This inhibition prevents the synthesis of new viral RNA, thereby halting viral replication. While direct studies on this compound are not extensively documented, the benzoxazine scaffold is a feature in some reported NS5B polymerase inhibitors. google.com It is hypothesized that derivatives of this compound could act as NNIs of HCV NS5B polymerase, binding to an allosteric pocket and disrupting its function.
Enterovirus 71 (EV71):
Enterovirus 71 is a major causative agent of hand, foot, and mouth disease. Research has shown that certain 3-benzyl-1,3-benzoxazine-2,4-dione analogues act as potent inhibitors of EV71 replication. nih.gov The mechanism of action for these compounds involves the allosteric inhibition of the host cell's mitogen-activated kinase kinase (MEK). nih.gov By inhibiting MEK, these benzoxazine derivatives disrupt the Ras/Raf/MEK/ERK signaling pathway, which is crucial for the replication of EV71. nih.gov This disruption effectively suppresses viral protein expression and the cytopathic effects induced by the virus. nih.gov
Table 2: Antiviral Mechanisms of Benzoxazine-2,4-dione Derivatives
| Virus | Target | Mechanism of Action | Key Findings |
| Hepatitis C Virus (HCV) | NS5B RNA-dependent RNA polymerase (putative) | Allosteric inhibition of polymerase activity, preventing viral RNA synthesis. nih.gov | Benzoxazine scaffold present in some NS5B inhibitors. |
| Enterovirus 71 (EV71) | Host cell MEK | Allosteric inhibition of MEK, disrupting the Ras/Raf/MEK/ERK pathway essential for viral replication. nih.gov | Nanomolar bioactivities and effective suppression of viral protein expression. nih.gov |
Antimicrobial and Antitubercular Mechanisms (e.g., ThyX Inhibition)
The emergence of drug-resistant bacterial strains, including Mycobacterium tuberculosis, has necessitated the discovery of novel antimicrobial agents with new mechanisms of action. Benzoxazine-2,4-dione derivatives have shown potential in this area, particularly through the inhibition of the essential bacterial enzyme thymidylate synthase X (ThyX).
ThyX is a flavin-dependent enzyme that catalyzes the synthesis of thymidylate (dTMP), a crucial precursor for DNA synthesis. nih.gov Unlike the classical thymidylate synthase (ThyA) found in humans, ThyX is present in a wide range of pathogenic bacteria, making it an attractive target for selective antibacterial drugs. nih.gov The inhibition of ThyX leads to the depletion of the dTMP pool, ultimately causing bacterial cell death.
Structural studies of ThyX have revealed a conserved active site where inhibitors can bind. nih.gov Although direct evidence for this compound as a ThyX inhibitor is still emerging, related compounds have been identified as tight-binding inhibitors of this enzyme. The proposed mechanism involves the benzoxazine-2,4-dione scaffold fitting into the nucleotide-binding pocket of ThyX, thereby blocking the access of the natural substrate, dUMP, and inhibiting the enzymatic reaction. nih.gov
Anti-inflammatory Signaling Pathway Interventions
Chronic inflammation is a hallmark of numerous diseases, and targeting the underlying signaling pathways is a key therapeutic strategy. Benzoxazine derivatives have demonstrated significant anti-inflammatory properties by intervening in critical inflammatory cascades.
One of the primary mechanisms of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. A study on a 1,4-benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), showed that it could suppress the nuclear translocation of NF-κB. nih.gov This inhibition leads to a downstream reduction in the expression of inflammatory mediators.
Furthermore, benzoxazine derivatives have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. nih.gov Some derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which is a desirable characteristic for reducing inflammatory responses with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.
Table 3: Anti-inflammatory Mechanisms of Benzoxazine Derivatives
| Target Pathway | Mechanism of Intervention | Outcome |
| NF-κB Signaling | Inhibition of NF-κB nuclear translocation. nih.gov | Decreased expression of pro-inflammatory genes. |
| COX Enzymes | Selective inhibition of COX-2. nih.gov | Reduced production of inflammatory prostaglandins. |
| Reactive Oxygen Species (ROS) | Scavenging of ROS. nih.gov | Attenuation of oxidative stress-induced inflammation. |
Investigational Cytotoxic Mechanisms in Cell Culture Models (pre-clinical)
In the realm of oncology, the cytotoxic potential of novel chemical entities is a critical area of investigation. Preclinical studies using various cancer cell lines have revealed that derivatives of 3,1-benzoxazine-2,4-dione possess significant cytotoxic activity, operating through multiple mechanisms to induce cancer cell death.
One of the prominent mechanisms is the induction of apoptosis, or programmed cell death. Benzoxazine derivatives have been shown to trigger apoptosis in cancer cells by disrupting cell membrane permeability and activating intrinsic apoptotic pathways. nih.govmdpi.com This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. For instance, some derivatives have been observed to increase the number of cells in the G0/G1 phase of the cell cycle and induce apoptosis in MCF-7 breast cancer cells. researchgate.net
Another key cytotoxic mechanism involves the generation of reactive oxygen species (ROS). nih.gov Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptotic cell death. Certain 4H-benzo[d] nih.govnih.govoxazines have demonstrated potent inhibition of cell proliferation in breast cancer cell lines, an effect that correlates with their oxidant activity, suggesting a mechanism involving ROS generation. nih.gov
Furthermore, some benzoxazine derivatives have been found to arrest the cell cycle at different phases, preventing cancer cells from proliferating. This cell cycle arrest provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis.
Table 4: Cytotoxic Effects of Benzoxazine Derivatives in Preclinical Models
| Cancer Cell Line | Observed Effect | Proposed Mechanism |
| MCF-7 (Breast Cancer) | Inhibition of proliferation, induction of apoptosis. nih.govresearchgate.net | Cell cycle arrest at G0/G1 phase, disruption of membrane permeability. nih.govresearchgate.net |
| HCT-116 (Colon Cancer) | Cytotoxic activity with low micromolar IC50 values. nih.gov | Induction of cell death. |
| HepG2 (Liver Cancer) | Antiproliferative and cytotoxic effects. nih.gov | Induction of apoptosis, modulation of inflammatory pathways. |
| SKBR-3 (Breast Cancer) | Potent inhibition of cell proliferation. nih.gov | Generation of reactive oxygen species (ROS). nih.gov |
Materials Science and Other Non Biological Applications of Benzoxazine 2,4 Diones
Role as Versatile Chemical Synthons and Building Blocks
Benzoxazine-2,4-diones, often referred to by the parent compound's common name, isatoic anhydride (B1165640), are highly valued as versatile synthons, or building blocks, for constructing more complex chemical structures. Their utility stems from the presence of two electrophilic carbonyl carbons and a reactive anhydride linkage, making the ring susceptible to nucleophilic attack and subsequent rearrangement or ring-opening reactions.
Research has demonstrated that these compounds are key intermediates in the synthesis of a wide array of other heterocyclic systems. For instance, they serve as precursors for quinazolinones, 4-hydroxy-quinolinones, and benzothiazin-4-thiones. nih.gov The reaction of N-substituted isatoic anhydrides with the lithium enolates of acetophenones provides a direct, one-step route to N-methyl-2-aryl-4-quinolone alkaloids. Carbanions derived from reagents like diethyl malonate can also react with benzoxazine-2,4-diones to produce substituted quinoline-2,4-diones. researchgate.net Furthermore, they are employed in the preparation of synthetically useful multi-substituted indoles and 2,5-disubstituted oxazolines under specific reaction conditions. nih.gov Their ability to participate in these transformations makes them indispensable tools for medicinal and synthetic organic chemists. researchgate.netresearchgate.net
A notable modern application is in the construction of one-dimensional Covalent Organic Frameworks (COFs), where the benzoxazine (B1645224) linkage is formed through a one-pot Mannich reaction, showcasing the compound's utility in creating ordered, crystalline polymeric materials.
Polymer Chemistry and Advanced Material Development
The unique chemical properties of benzoxazine derivatives are leveraged extensively in polymer chemistry to create advanced materials with superior performance characteristics.
Benzoxazine monomers are precursors to polybenzoxazines, a class of high-performance thermosetting phenolic resins. These resins are known for a unique combination of desirable properties, including:
Near-zero shrinkage during the curing process.
High glass transition temperatures (Tg).
Excellent thermal stability and flame retardancy.
Low water absorption.
Good mechanical strength and dielectric properties.
Upon thermal curing, the benzoxazine ring undergoes a ring-opening polymerization, forming a highly cross-linked polymer network. This network structure imparts exceptional dimensional stability and resistance to heat and chemicals. The molecular design flexibility of the initial benzoxazine monomer allows for the fine-tuning of the final polymer's properties.
These resins are used as matrices for fiber-reinforced composites, particularly in the aerospace, electronics, and automotive industries. For example, wood-substituted composites made from benzoxazine-epoxy alloys exhibit a significant enhancement in stiffness and flexural strength. The table below summarizes the mechanical properties of such a composite.
| Property | Unfilled Resin (BEP811) | 70% Woodflour Filled Composite (BEP811) |
| Flexural Modulus (Stiffness) | 5.9 GPa | 8.3 GPa |
| Flexural Strength | - | Up to 70 MPa |
| Data derived from research on benzoxazine-epoxy wood composites. |
Bio-based benzoxazine resins, synthesized from renewable sources like daidzein (B1669772), have also been developed. These materials demonstrate excellent thermal stability and a high char yield, indicating inherent flame retardant properties without the need for additional additives.
| Property | Value |
| 5% Decomposition Temperature (Td5) | 326 °C |
| 10% Decomposition Temperature (Td10) | 384 °C |
| Char Yield (Yc) at high temp. | 62.8% |
| Heat Release Capacity (HRC) | 33 J/gK |
| Thermal properties of a daidzein-based polybenzoxazine. |
While the benzoxazine scaffold is fundamental to a wide range of materials, its specific application in photochromic and photo fading-preventive compounds is not extensively documented in the scientific literature for the 8-Methylidene-3,1-benzoxazine-2,4-dione structure. The research focus for this class of compounds has predominantly been on their utility as synthetic intermediates and as monomers for high-performance thermosetting polymers.
Application as Catalysts and Reagents in Organic Synthesis
Benzoxazine-2,4-diones are more commonly employed as reactive reagents rather than as catalysts themselves. Their core structure contains two reactive electrophilic sites (at the C2 and C4 positions), making them prime targets for nucleophiles. nih.gov This reactivity is harnessed in numerous organic transformations.
A significant application is their use as a native directing group for the ortho-functionalization of aromatic rings via C-H activation, a task that is often challenging and typically requires pre-functionalized substrates. nih.gov This allows for the selective introduction of new functional groups onto the benzoxazine core, which can then be converted into other valuable compounds.
Furthermore, derivatives like 6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione serve as crucial intermediates in the synthesis of complex commercial products, such as specific pyrazolylpyridine insecticides. chemicalbook.com In these multi-step synthetic pathways, the benzoxazine-2,4-dione is a key building block that is consumed and transformed into the final product. While they facilitate reactions, they do so as a reactant, not as a catalyst that regenerates after each cycle.
Environmental Aspects in Synthesis (Green Chemistry Principles)
In recent years, significant efforts have been made to align the synthesis of benzoxazine-2,4-diones with the principles of green chemistry. These initiatives focus on reducing waste, minimizing energy consumption, and utilizing renewable resources.
One major advancement is the development of efficient, one-step synthetic routes that are both solvent-free and catalyst-free. The use of microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods, while often providing comparable or even improved yields. researchgate.net This technique minimizes the use of volatile organic solvents and reduces energy input.
Another key area of green chemistry is the use of bio-based starting materials. Researchers have successfully synthesized benzoxazine monomers and resins from renewable phenolic compounds and amines derived from natural sources, such as daidzein (a soy isoflavone). This approach reduces the reliance on petrochemical feedstocks and leads to the creation of more sustainable materials.
The development of these eco-friendly synthetic protocols not only makes the production of benzoxazine-2,4-diones more sustainable but also expands their applicability in fields where environmental impact is a critical consideration. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methylidene-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via Mannich-type reactions involving phenolic precursors, formaldehyde, and amines. For example, a reflux reaction using 4-methoxyphenol, methylamine (40% aqueous), and formaldehyde (37% aqueous) in 1,4-dioxane at 90°C for 5 hours yields a precursor that is further oxidized or functionalized . Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) have also been reported, enabling solvent-free synthesis of benzoxazinone derivatives under ball-milling conditions . Key variables include stoichiometry, solvent choice (polar aprotic vs. non-polar), and temperature, which directly affect reaction kinetics and purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize this compound derivatives?
- Methodological Answer : For structural confirmation, H and C NMR are critical. Assignments should focus on the methylidene proton (δ ~6.8–7.2 ppm as a singlet) and carbonyl carbons (δ ~165–175 ppm). In thiazolidinone analogs, the methylidene group exhibits distinct splitting patterns depending on substituents, requiring high-resolution NMR (≥400 MHz) to resolve overlapping signals. Deuterated dimethyl sulfoxide (DMSO-d6) is preferred for solubility and minimal solvent interference .
Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s oxazine ring typically adopts a half-chair conformation, as observed in related benzoxazine derivatives. Data refinement using riding models for hydrogen atoms (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for heavy atoms ensures accurate determination of puckering parameters (Q, θ, φ) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in ring-opening polymerizations?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogens) on the benzoxazine ring lower the activation energy for thermal polymerization by stabilizing transition states. Steric hindrance from bulky substituents (e.g., tert-butyl) delays polymerization onset temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to monitor exothermic peaks and decomposition profiles, respectively. Kinetic studies employ model-free methods like the Kissinger equation to correlate substituent effects with activation energies .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or uncharacterized byproducts. High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) at 254 nm can identify co-eluting impurities. Bioactivity assays should include purity-adjusted dose-response curves and orthogonal validation (e.g., LC-MS for metabolite profiling). For example, conflicting cytotoxicity data may stem from residual solvents (e.g., 1,4-dioxane), necessitating strict post-synthetic purification .
Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices () to identify electrophilic hotspots. Molecular electrostatic potential (MEP) maps reveal charge distribution, showing higher electron density at the methylidene carbon, favoring nucleophilic additions. Solvent effects (e.g., polarizable continuum models) refine predictions for reactions in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
